Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride

Description

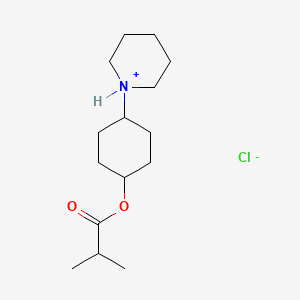

Chemical Structure and Properties: Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride (CAS 1532-01-0) is an ester derivative of isobutyric acid with a piperidine-substituted cyclohexyl group and a hydrochloride salt. Its molecular formula is C₁₅H₂₇NO₂·HCl, and it is structurally characterized by the esterification of isobutyric acid with 4-piperidinocyclohexanol, followed by salt formation with hydrochloric acid .

The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications, such as intermediates in drug synthesis (e.g., muscarinic antagonists like oxybutynin hydrochloride) .

Properties

CAS No. |

1532-01-0 |

|---|---|

Molecular Formula |

C15H28ClNO2 |

Molecular Weight |

289.84 g/mol |

IUPAC Name |

(4-piperidin-1-ium-1-ylcyclohexyl) 2-methylpropanoate;chloride |

InChI |

InChI=1S/C15H27NO2.ClH/c1-12(2)15(17)18-14-8-6-13(7-9-14)16-10-4-3-5-11-16;/h12-14H,3-11H2,1-2H3;1H |

InChI Key |

MMGAXWAZJLRZCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC1CCC(CC1)[NH+]2CCCCC2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride typically involves the esterification of isobutyric acid with 4-piperidinocyclohexanol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Key Reactions of the Ester Precursor

While specific reactions of the hydrochloride salt are not detailed in the literature, the ester’s chemistry provides a foundation:

Ester Hydrolysis

Isobutyric acid esters, including this compound, undergo hydrolysis in acidic or basic conditions:

This reaction releases isobutyric acid and the alcohol (4-piperidinocyclohexanol). Acidic conditions (e.g., HCl) may also protonate the alcohol, forming the hydrochloride salt .

Amide or Anhydride Formation

Isobutyric acid derivatives can react with amines or other carboxylic acids to form amides or anhydrides, though no direct evidence exists for this ester .

Potential Hydrochloride-Specific Reactions

The hydrochloride salt likely involves protonation of the piperidine nitrogen in the ester’s substituent. This may enhance solubility in aqueous media and alter reactivity:

Such protonation could stabilize the molecule for pharmaceutical applications, though no experimental data confirm this .

Biological and Pharmacological Insights

While not directly addressed in the sources, isobutyric acid derivatives are studied for biological effects. For example, isobutyric acid enhances anti-tumor immunity by modulating T-cell activity and PD-1 expression . The ester’s bulky substituent may influence its bioavailability or receptor interactions compared to free isobutyric acid.

Limitations and Gaps

-

Hydrochloride Salt Specificity : No direct experimental data on the hydrochloride salt’s reactivity are available in the provided sources.

-

Mechanistic Studies : Detailed mechanisms for reactions involving the cyclohexyl-piperidine moiety remain unexplored.

-

Pharmacokinetics : Solubility, stability, and metabolic pathways of the hydrochloride form are not documented.

Scientific Research Applications

Cancer Therapy

Recent studies have shown that isobutyric acid can enhance the efficacy of cancer treatments. For instance, it has been demonstrated to increase the anti-tumor effects of anti-PD-1 antibodies in mouse models. The combination therapy resulted in a higher overall response rate compared to monotherapy with anti-PD-1 alone. This effect is attributed to isobutyric acid's ability to modulate T cell responses, increasing the expression of activation markers such as HLA-DR and PDCD1 in T cells .

Hypolipemic Agents

Isobutyric acid derivatives have been investigated for their potential as hypolipemic agents, which are substances that help reduce lipid levels in the blood. Research indicates that certain esters of isobutyric acid can effectively lower cholesterol levels, making them candidates for treating hyperlipidemia .

NAD Biosynthesis Inhibition

The compound has also been explored for its role in inhibiting NAD biosynthesis pathways, which are crucial for cellular metabolism and energy production. In particular, it serves as a precursor for developing inhibitors targeting NAD salvage pathways, with implications for cancer therapy and metabolic disorders .

Cosmetic Formulations

Isobutyric acid derivatives are being evaluated for use in cosmetic products due to their potential skin benefits. They can act as emulsifiers or stabilizers in formulations aimed at improving skin hydration and texture. The incorporation of such compounds can enhance the sensory properties of topical products, making them more appealing to consumers .

Pharmaceutical Development

The synthesis of isobutyric acid esters is crucial in pharmaceutical development, particularly for creating novel drug candidates with improved pharmacokinetic profiles. These compounds can be tailored to enhance bioavailability and therapeutic efficacy while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active components that exert biological effects. The hydrochloride group enhances the compound’s solubility, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues

Physicochemical and Pharmacological Comparisons

Solubility and Stability :

- Target Compound (1532-01-0): The hydrochloride salt form enhances water solubility compared to non-ionic esters. Crystalline polymorphs (e.g., Form-M) exhibit melting points >147°C and non-hygroscopic behavior, critical for drug formulation .

- 4-tert-butylcyclohexyl ester (5451-57-0) : Lipophilic due to the tert-butyl group, limiting aqueous solubility but ideal for solvent applications .

- Oxybutynin HCl : Similar hydrochloride salt improves pharmacokinetics, with a melting point of ~128°C .

Research Findings and Innovations

- Polymorphism : The target compound’s anhydrous crystalline Form-M (PXRD peaks at 9.3°, 16.7°, 25.6° 2θ) offers superior stability over hydrate forms, critical for drug shelf life .

- Purity : High-purity grades (>99.9% by HPLC) are achievable via recrystallization in isopropyl alcohol, reducing impurities like acetyl mandelate derivatives .

Biological Activity

Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

Isobutyric acid, with the chemical formula , is a branched-chain fatty acid that plays a role in various metabolic processes. The esterification with 4-piperidinocyclohexyl contributes to its pharmacological properties. The hydrochloride form enhances solubility and stability in biological systems.

- Histone Deacetylase Inhibition :

- G-Protein Coupled Receptor Activation :

- Short-Chain Fatty Acid Activity :

Anticancer Activity

Research indicates that compounds derived from isobutyric acid exhibit anticancer properties through multiple mechanisms:

- Apoptosis Induction : Studies have shown that isobutyric acid derivatives can induce apoptosis in cancer cells by activating caspase pathways .

- Cell Cycle Arrest : Specific derivatives have been found to arrest cancer cell proliferation at the G2/M phase, inhibiting tumor growth effectively in vitro and in vivo .

Neuroprotective Effects

Isobutyric acid has demonstrated potential neuroprotective effects, particularly in models of neurodegenerative diseases:

- Blood-Brain Barrier Penetration : The compound can cross the blood-brain barrier via monocarboxylate transporters, suggesting its utility in treating neurological disorders .

- Reduction of Neuroinflammation : It has been observed to reduce markers of inflammation in the brain, which could be beneficial in conditions like Alzheimer's disease .

Case Studies

- Clinical Trials on Hemoglobinopathies :

- Gastrointestinal Disorders :

Data Tables

Q & A

Basic Research Questions

Q. How can the synthesis of isobutyric acid, 4-piperidinocyclohexyl ester hydrochloride be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., palladium or acid catalysts), temperature (e.g., 60–80°C), and solvent systems (e.g., dichloromethane or THF). Purification via recrystallization using ethanol/water mixtures or column chromatography with silica gel can enhance purity. Monitor intermediates using TLC and confirm final product integrity via NMR (¹H/¹³C) and HPLC .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) to resolve impurities. Retention times and UV absorption at 254 nm can confirm identity .

- NMR : Analyze ¹H NMR in DMSO-d₆ to detect piperidine ring protons (δ 1.5–3.0 ppm) and ester carbonyl signals (δ 170–175 ppm in ¹³C NMR). Compare with reference spectra from NIST databases .

Q. How can the compound’s stability be assessed under varying storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 6–12 months. Monitor degradation via HPLC peak area reduction and track hydrolysis byproducts (e.g., free piperidine or isobutyric acid). Use Karl Fischer titration to correlate moisture uptake with instability .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence the compound’s biological activity?

- Methodological Answer : Synthesize enantiomers using chiral catalysts (e.g., BINOL-derived catalysts) and resolve them via chiral HPLC (Chiralpak® AD-H column). Test activity in receptor-binding assays (e.g., GPCR panels) to correlate stereochemistry with IC₅₀ values. Molecular docking simulations can predict binding affinities to receptors like sigma-1 or opioid receptors .

Q. What experimental strategies resolve contradictions in receptor binding data reported across studies?

- Methodological Answer : Cross-validate using orthogonal assays:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified receptors.

- Radioligand Displacement : Use [³H]-labeled analogs to quantify competitive inhibition.

- Address variability by standardizing assay buffers (e.g., pH 7.4 Tris-HCl) and controlling lipid content in membrane preparations .

Q. How can metabolic pathways of this compound be systematically studied in hepatic models?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Extract metabolites using SPE cartridges and identify via LC-QTOF-MS. Compare fragmentation patterns with databases (e.g., Metlin) to map Phase I/II metabolism. Confirm CYP450 isoform involvement using chemical inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What experimental designs evaluate catalytic efficiency in novel synthesis routes (e.g., photoredox vs. organocatalysis)?

- Methodological Answer : Compare turnover numbers (TON) and enantiomeric excess (ee) under controlled conditions:

- Photoredox : Irradiate reactions with blue LEDs (450 nm) using [Ru(bpy)₃]²⁺ as a catalyst.

- Organocatalysis : Use proline derivatives in DMF at 25°C.

- Track progress via in-situ IR spectroscopy and calculate green chemistry metrics (e.g., E-factor) .

Data Contradiction Analysis

- Example : Conflicting solubility reports in aqueous vs. organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.